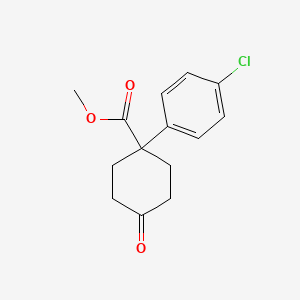

Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates This compound is characterized by the presence of a 4-chlorophenyl group attached to a cyclohexane ring, which also contains a ketone and an ester functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to maximize yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

化学反応の分析

Types of Reactions

Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid.

Reduction: Methyl 1-(4-chlorophenyl)-4-hydroxycyclohexanecarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Formylbenzamide (4FB) is a versatile compound with a wide array of applications in scientific research, spanning chemistry, biology, medicine, and materials science. Its primary mechanism of action involves reactivity with nucleophiles via its formyl group, enabling covalent bond formation with biomolecules, which is particularly useful in bioconjugation techniques.

Chemistry

4-Formylbenzamide serves as a fundamental building block in organic synthesis, facilitating the creation of complex molecules. A study utilized N-(4-formylphenyl) acetamide, in the synthesis of a focused library, which improved the nucleophilicity of the amine in amide coupling reactions and broadened the chemical diversity of fragment extension .

Biology

4FB is employed as a linker in bioconjugation, enabling the attachment of biomolecules for various assays.

Bioconjugation 4FB can serve as a linker in bioconjugation strategies, reacting with hydrazide-modified molecules to form a stable bis-aryl hydrazone bond. This is valuable for conjugating molecules like polymers or antibodies to substrates such as nanoparticles, surfaces, and other biomolecules. In one instance, amine groups were converted to 4-formylbenzamide groups by reacting with 5′-amine modified oligos .

Viral Nanoparticles 4FB has been used to modify lysine side chains on particle surfaces, with the aldehyde functional group then conjugated to hydrazides to create stable hydrazone bonds . In one study, N-hydroxysuccinimide chemistry was used to modify lysine side chains on a viral particle surface with 4FB . The efficiency of 4FB decoration was determined using aromatic 2-hydrazinopyridine-dihydrochloride hydrazine .

Glycan Microarrays 4FB is used in the creation of noncovalent microarrays from synthetic amino-terminating glycans .

Medicine

4FB is actively being researched for potential applications in drug development, specifically in the synthesis of pharmacologically active compounds.

Targeted Therapies 4FB has applications in developing targeted therapies, as demonstrated by the successful functionalization of cellulose nanocrystals (CNCs) with metal-chelating diblock copolymers using 4FB. Researchers introduced 4FB groups onto the CNC surface and then grafted polymers with hydrazinonicotinate acetone hydrazine (HyNic) end groups onto the modified CNCs via bis-aryl hydrazone bond formation.

Tumor Therapy 4FB is used in pretargeting strategies for tumor radiotherapy and diagnosis .

Peptide modification HYNIC peptides can be labeled with 99mTc using EDDA for tumor targeting .

BBB penetration 4FB is used in modifying single-chain antibodies for enhanced blood-brain barrier (BBB) crossing .

Material Science

4FB sees use in the production of specialty chemicals and materials, including polymers and resins.

Cellulose Nanocrystals 4FB can be used to introduce aldehyde groups onto cellulose nanocrystals (CNCs), which can then be reacted with hydrazide-modified polymers to form a stable hydrazone bond.

作用機序

The mechanism of action of Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

類似化合物との比較

Similar Compounds

- Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

- Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate

- Methyl 1-(4-methylphenyl)-4-oxocyclohexanecarboxylate

Uniqueness

Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

生物活性

Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate is a compound characterized by its unique structural features, including a cyclohexane ring and a chlorinated phenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications. Understanding its biological activity is essential for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClO3, with a molecular weight of approximately 252.74 g/mol. The presence of the chlorine atom on the phenyl ring significantly influences its reactivity and biological interactions.

Mode of Action

Similar compounds have been shown to inhibit mitochondrial respiration, which can lead to various cellular effects, including reproductive and developmental failures in mammals. The specific mode of action for this compound may involve:

- Inhibition of Enzymatic Activity : It may interact with enzymes, altering their activity, similar to other compounds in its class.

- Gene Expression Modulation : Potential alterations in gene expression could contribute to its biological effects.

Biochemical Pathways

Research indicates that compounds with similar structures can disrupt mitochondrial function, affecting cellular metabolism and signaling pathways. This disruption can lead to oxidative stress and inflammation, which are critical factors in various diseases .

Research Findings

A study examining similar compounds indicated that they could improve depression-like behavior in mice through immunomodulation and antioxidant mechanisms. Further research is needed to establish direct effects for this compound.

Preclinical Studies

Preliminary studies involving structurally related compounds have shown promise in various therapeutic areas:

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation in preclinical models.

- Anticancer Activity : Some derivatives demonstrate potential anticancer properties by inducing apoptosis in cancer cells.

特性

IUPAC Name |

methyl 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJVQEVAONNPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。